

17-Hydroxyventuricidin A CAS number and molecular weight

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B599847

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In-Depth Technical Guide: 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **17-Hydroxyventuricidin A**, a macrolide antibiotic with significant antifungal and antibacterial properties. This document details its chemical and physical characteristics, biological activity, mechanism of action, and the experimental protocols for its isolation and evaluation.

Core Data Presentation

Quantitative data for **17-Hydroxyventuricidin A** is summarized in the tables below for ease of reference and comparison.

Parameter	Value	Reference(s)
CAS Number	113204-43-6	[1]
Molecular Formula	C ₄₁ H ₆₇ NO ₁₂	[1]
Molecular Weight	765.97 g/mol - 766.0 g/mol	[1]
Appearance	White solid	
Purity	≥95% (HPLC)	
Solubility	Soluble in DMSO, ethanol, and methanol.	

Table 1: Physicochemical Properties of **17-Hydroxyventuricidin A**.

Biological Activity	Target Organisms	Reference(s)
Antifungal	Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203	[2][3][4]
Antibacterial	Gram-positive bacteria	[5]

Table 2: Antimicrobial Spectrum of **17-Hydroxyventuricidin A**.

Mechanism of Action: ATP Synthase Inhibition

Venturicidins, including **17-Hydroxyventuricidin A**, are known to exert their antimicrobial effects by targeting the F₀F₁ ATP synthase, a crucial enzyme in cellular energy metabolism. The proposed mechanism involves the inhibition of the proton channel of the F₀ subunit, which disrupts the proton motive force across the mitochondrial or bacterial membrane. This, in turn, inhibits ATP synthesis, leading to cellular energy depletion and ultimately, cell death.

Furthermore, Venturicidin A has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[1][2] This synergistic effect is attributed to the disruption of the bacterial membrane potential by Venturicidin A, which facilitates the uptake of aminoglycosides.[2]

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and evaluation of the antimicrobial activity of **17-Hydroxyventuricidin A**, primarily based on the work of Fourati-Ben Fguira et al. (2005).

Isolation and Purification of 17-Hydroxyventuricidin A from *Streptomyces* sp. strain US80

1. Fermentation:

- Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of *Streptomyces* sp. strain US80.
- Incubate the culture at 30°C for 72 hours with shaking at 200 rpm. The optimal production of bioactive molecules is achieved using glucose (1% w/v) as the carbon source in the presence of magnesium.[\[6\]](#)

2. Extraction:

- Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.
- Concentrate the organic phase under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to silica gel column chromatography.
- Elute the column with a gradient of chloroform and methanol.
- Collect fractions and monitor for antimicrobial activity using the assays described below.
- Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure **17-Hydroxyventuricidin A**.

Antimicrobial Activity Assays

1. Antifungal Activity Assay (Broth Microdilution Method):

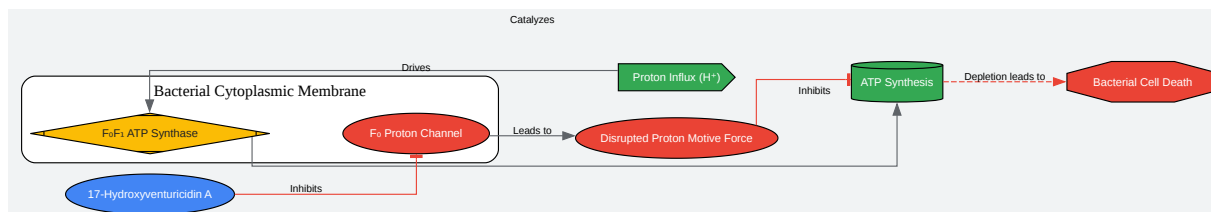
- Prepare a stock solution of **17-Hydroxyventuricidin A** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- Prepare a standardized inoculum of the fungal strain to be tested (e.g., *Candida tropicalis*) and add it to each well.
- Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

2. Antibacterial Activity Assay (Disk Diffusion Method):

- Prepare a standardized inoculum of the bacterial strain (e.g., *Staphylococcus aureus*) and uniformly spread it onto the surface of a Mueller-Hinton agar plate.
- Impregnate sterile paper discs (6 mm in diameter) with a known concentration of **17-Hydroxyventuricidin A**.
- Place the discs onto the inoculated agar surface.
- Incubate the plate at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition around each disc to determine the susceptibility of the bacteria to the compound.

Visualizations

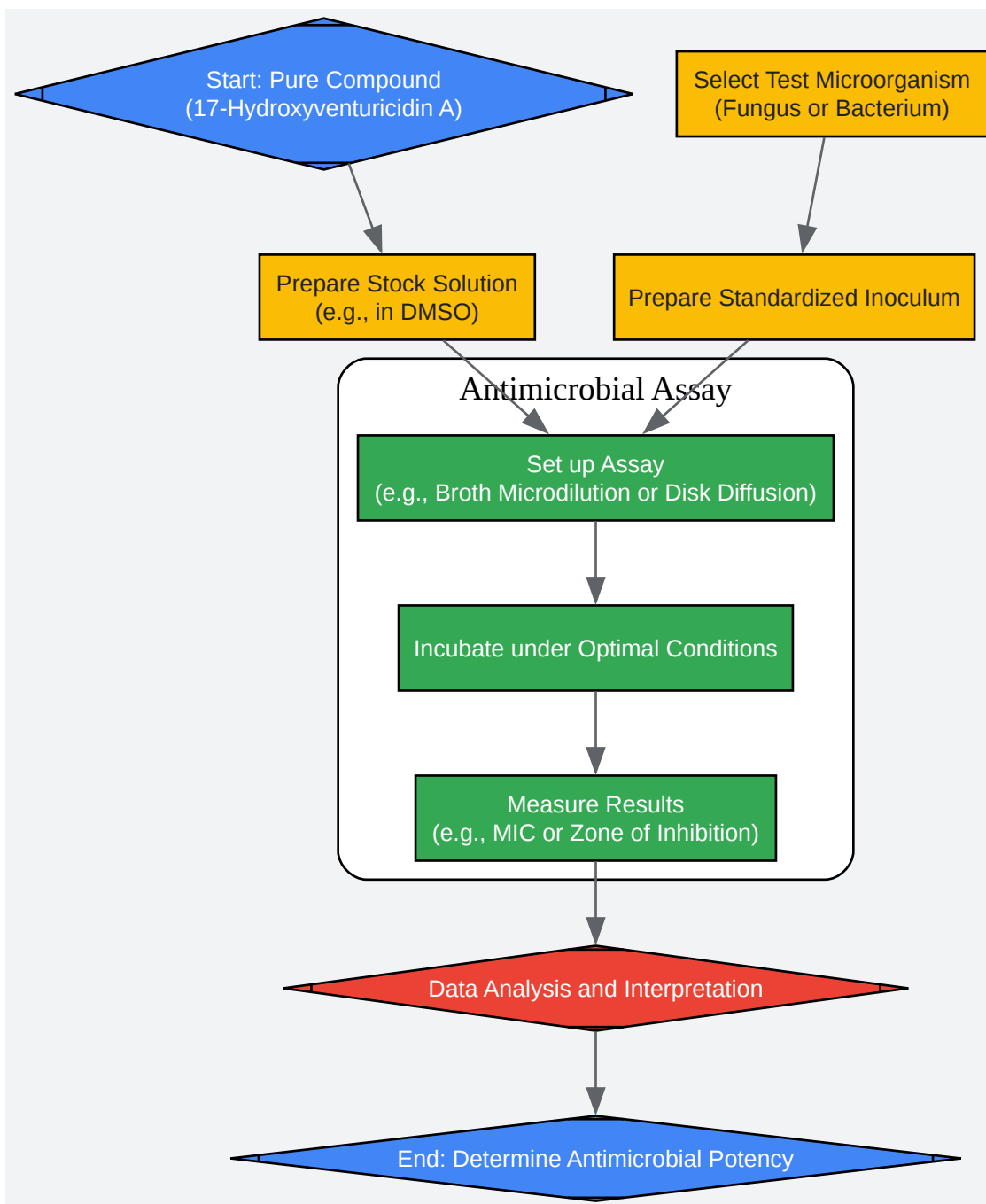
Mechanism of Action of Venturicidins on Bacterial ATP Synthase



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Caption: Inhibition of bacterial F₀F₁ ATP synthase by **17-Hydroxyventuricidin A**.

General Experimental Workflow for Antimicrobial Activity Testing



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Caption: A generalized workflow for evaluating the antimicrobial activity of a compound.

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